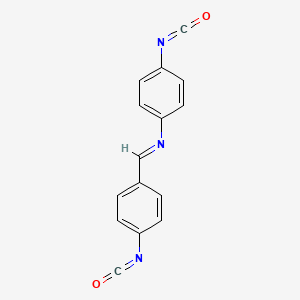
2-Aminooctadec-8-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminooctadec-8-ene-1,3-diol is a type of sphingoid base, which is a category of amino alcohols. These compounds are integral components of sphingolipids, which play crucial roles in cell structure and signaling. Sphingoid bases, including this compound, are found in various organisms, including plants, animals, and microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctadec-8-ene-1,3-diol typically involves the condensation of serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. This intermediate is then reduced by a NADPH-dependent reductase to produce dihydrosphingosine.
Industrial Production Methods
the general approach involves large-scale synthesis using the same biochemical pathways as in laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminooctadec-8-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives and carbonyl compounds.
Reduction: Results in saturated amino alcohols.
Substitution: Yields various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Aminooctadec-8-ene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties
Mécanisme D'action
2-Aminooctadec-8-ene-1,3-diol exerts its effects primarily through its role in sphingolipid metabolism. It acts as a precursor to ceramides, which are crucial for cell membrane integrity and signaling. The compound interacts with various enzymes and receptors involved in sphingolipid pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
Phytosphingosine: (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Sphinganine: (2S,3R)-2-aminooctadecane-1,3-diol
Uniqueness
2-Aminooctadec-8-ene-1,3-diol is unique due to its specific double bond position at the 8th carbon, which distinguishes it from other sphingoid bases like sphingosine and phytosphingosine. This unique structure imparts distinct biological activities and interactions within sphingolipid metabolism .
Propriétés
Numéro CAS |
138847-31-1 |
|---|---|
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-aminooctadec-8-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,17-18,20-21H,2-9,12-16,19H2,1H3 |
Clé InChI |
QFTGJVWBKDHFND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


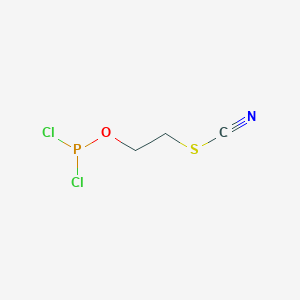
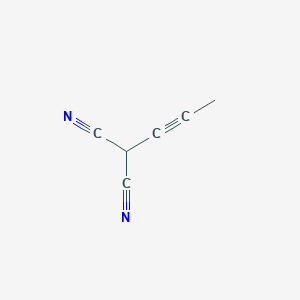
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

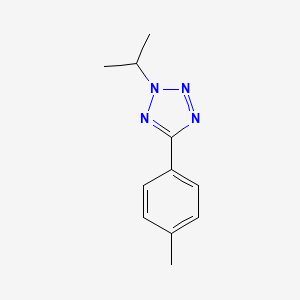
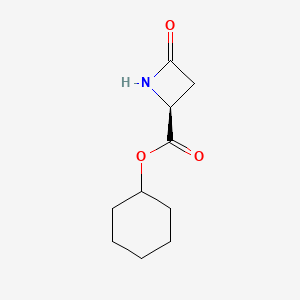
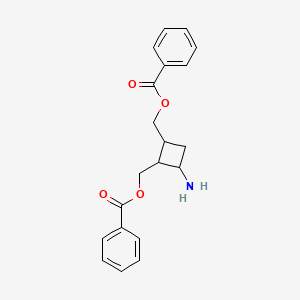

![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
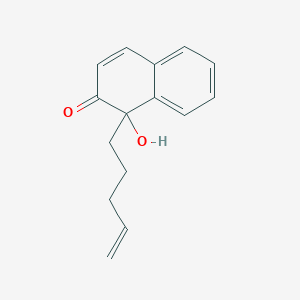
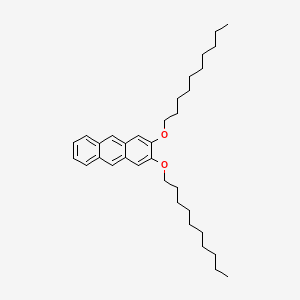
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)
